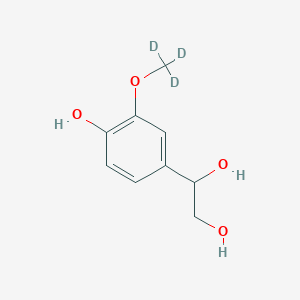

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3

Übersicht

Beschreibung

The compound 4-Hydroxy-3-methoxyphenylethylene Glycol, especially in its deuterium-labeled form (d3), is pivotal in neurochemical research due to its role as a metabolite in the catecholamine pathway. Its measurement and analysis in biological fluids like cerebrospinal fluid and plasma have provided insights into neurological conditions and the functioning of the noradrenergic system in humans.

Synthesis Analysis

One of the general methods for synthesizing isotope-labeled catecholamine metabolites, including 4-hydroxy-3-methoxy-d3-phenylethylene glycol, involves converting catechol with deuteromethyl iodide and subsequent reactions leading to the target compound. This method highlights the preparation of deuterated versions for accurate mass spectrometry analysis (Markey, Powers, Dubinsky, & Kopin, 1980).

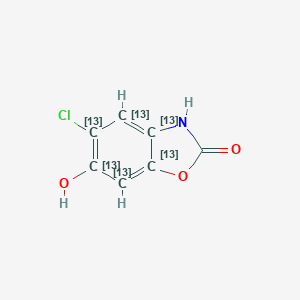

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxyphenylethylene Glycol encompasses hydroxyl and methoxy groups attached to a phenylethylene backbone. These functional groups are crucial for its biological activity and detection in biochemical assays. While specific studies on the d3 variant's structure are not directly available, understanding the base compound's structure aids in comprehending its interactions and metabolism in biological systems.

Chemical Reactions and Properties

The compound's chemical properties, such as its reactivity with electron capture gas-liquid chromatography or high-performance liquid chromatography (HPLC) with electrochemical detection, underscore its analytical utility in neurochemical research. These properties facilitate its measurement in trace amounts in biological samples, providing insights into noradrenergic activity (Gordon & Oliver, 1971).

Physical Properties Analysis

The physical properties of 4-Hydroxy-3-methoxyphenylethylene Glycol, such as solubility and stability, are critical for its isolation and quantification from biological matrices. Techniques like solid-phase extraction and electrochemical detection have been optimized for its effective measurement in plasma, showcasing the compound's behavior in analytical processes (Ojala-Karlsson & Scheinin, 1991).

Wissenschaftliche Forschungsanwendungen

Measurement Techniques and Applications

Gas Chromatography and Mass Spectrometry : MHPG's determination in biological samples like urine, cerebrospinal fluid (CSF), and plasma is crucial for studying neurotransmitter metabolism, particularly related to epinephrine and norepinephrine. Gas chromatography coupled with mass spectrometry (GC-MS) offers a sensitive method for measuring MHPG, facilitating insights into disorders like depression, Parkinson's disease, and affective disorders. This method's precision and reliability make it a standard in neurochemical research, highlighting the compound's utility in understanding noradrenergic system function (Jimerson et al., 1981; Wilk et al., 1967).

High-Performance Liquid Chromatography (HPLC) : HPLC with electrochemical detection has also been applied to measure MHPG in human plasma. This method complements GC-MS by providing a faster, equally reliable alternative for MHPG quantification, important for clinical diagnostics and neurological research (Semba et al., 1985).

Clinical and Research Implications

Neurological and Psychiatric Disorders : The measurement of MHPG is instrumental in studying its correlation with various neurological and psychiatric conditions. Understanding MHPG levels in CSF and plasma can shed light on the underlying biochemical pathways of disorders such as depression, schizophrenia, and bipolar disorder. This has implications for both diagnostics and the development of targeted treatments, as MHPG levels can reflect the activity of the noradrenergic system in the brain (Shopsin et al., 1973).

Biochemical Assays and Enzyme Activity : Research into enzyme activity that influences MHPG levels, such as phenol sulphotransferase, provides insights into the metabolism of catecholamines and their metabolites. This has broader applications in understanding metabolic diseases and can inform the development of new therapeutic approaches (Pennings & van Kempen, 1983).

Eigenschaften

IUPAC Name |

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502893 | |

| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 | |

CAS RN |

74495-72-0 | |

| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

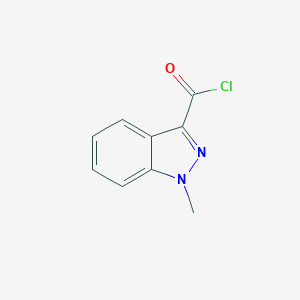

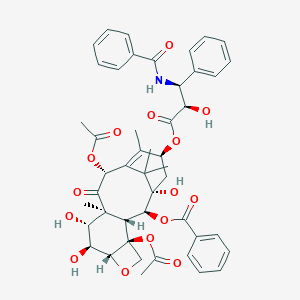

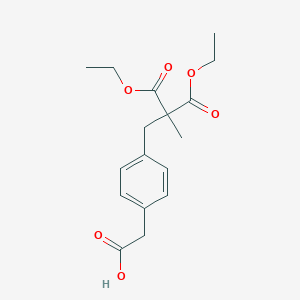

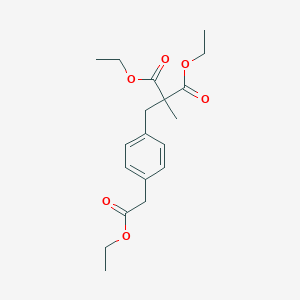

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)